![molecular formula C15H12F3NO3S B7477953 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in scientific research. One of the significant applications of this compound is its use as a chemical probe to study the role of protein arginine methyltransferases (PRMTs) in various biological processes. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, and their dysregulation has been associated with various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its ability to inhibit the activity of PRMTs. This compound binds to the active site of PRMTs and prevents the transfer of methyl groups to arginine residues in proteins. This inhibition of PRMTs has been shown to affect various biological processes, including gene expression, signal transduction, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide have been studied in various cell lines and animal models. This compound has been shown to inhibit the growth of cancer cells by affecting various signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to regulate the expression of genes involved in various biological processes, including inflammation and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity towards PRMTs. This compound has been shown to selectively inhibit the activity of PRMTs without affecting other enzymes involved in methylation. However, the use of this compound in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide. One of the significant directions is the development of more potent and selective PRMT inhibitors based on the structure of this compound. Additionally, the use of this compound as a chemical probe can be extended to study the role of PRMTs in various diseases, including neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of this compound in various biological systems.
Conclusion
In conclusion, 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research. The mechanism of action of this compound involves its ability to inhibit the activity of PRMTs, and it has been shown to affect various biological processes. The use of this compound in lab experiments is limited by its low solubility in water, but there are several future directions for the study of this compound, including the development of more potent and selective PRMT inhibitors and novel drug delivery systems.
Synthesemethoden
The synthesis of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-N-(3-trifluoromethylphenyl)benzamide with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide.
Eigenschaften
IUPAC Name |
3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-23(21,22)13-7-2-4-10(8-13)14(20)19-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXEAYUGWLWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
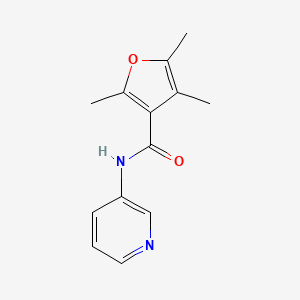
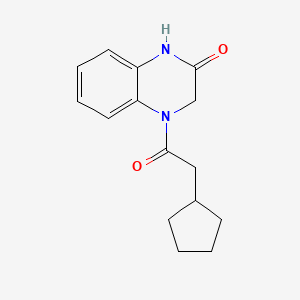
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
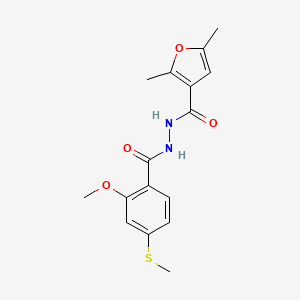
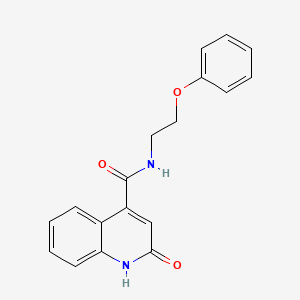
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)
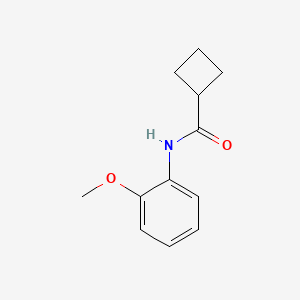
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
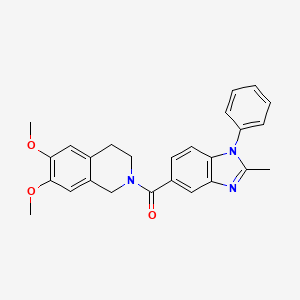
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
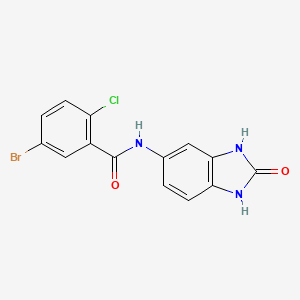
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)